molecular formula C12H17ClFNO B12630960 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol CAS No. 918900-40-0

2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol

Cat. No.: B12630960
CAS No.: 918900-40-0
M. Wt: 245.72 g/mol
InChI Key: BVEBTCRUAGIIEJ-UHFFFAOYSA-N
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Description

2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol is a chemical compound offered for research and development purposes. As a tertiary amino alcohol, this substance serves as a valuable molecular building block and synthetic intermediate in organic chemistry and medicinal chemistry research. Compounds with similar N-benzylaminoethanol scaffolds are frequently explored in solid-phase synthetic routes for creating combinatorial libraries of biomimetic molecules . The structure, featuring a chloro-fluorobenzyl moiety and an isopropyl group on the nitrogen, makes it a potential precursor for developing pharmacologically active molecules. Researchers utilize such scaffolds to introduce multiple points of variability in fundamental structures, which is a key strategy in drug discovery programs like Distributed Drug Discovery (D3) . The presence of both electron-withdrawing substituents (chloro and fluoro) on the aromatic ring can influence the compound's electronic properties and its potential interactions with biological targets. This product is intended for use in a controlled laboratory setting by qualified professionals. For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses. Handle with appropriate precautions; refer to the safety data sheet for detailed hazard information.

Properties

CAS No.

918900-40-0

Molecular Formula

C12H17ClFNO

Molecular Weight

245.72 g/mol

IUPAC Name

2-[(3-chloro-2-fluorophenyl)methyl-propan-2-ylamino]ethanol

InChI

InChI=1S/C12H17ClFNO/c1-9(2)15(6-7-16)8-10-4-3-5-11(13)12(10)14/h3-5,9,16H,6-8H2,1-2H3

InChI Key

BVEBTCRUAGIIEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCO)CC1=C(C(=CC=C1)Cl)F

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol can be achieved through multiple routes, primarily involving the reaction of appropriate starting materials under specific conditions. Here are notable methods:

  • Method A: Reduction of Benzonitrile Derivatives

    This method involves the conversion of a benzonitrile derivative into the corresponding amine followed by further functionalization. The reduction can be performed using lithium aluminum hydride or catalytic hydrogenation with Raney nickel or cobalt.

  • Method B: Alkylation Reactions

    The amine derived from the previous step can undergo alkylation with isopropyl bromide or iodide in an appropriate solvent such as acetone or DMF, often in the presence of a base like sodium hydride or potassium carbonate.

Specific Reaction Conditions

Several patents and studies outline specific conditions for synthesizing derivatives related to 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol:

Method Conditions Yield Notes
Patent EP1114809A1 Reaction of 3-chloro-2-fluorobenzonitrile with isopropylamine in methanol High yield (up to 95%) Requires phase transfer catalyst
ACS Publication Use of triethylamine as a base in isopropanol at reflux 90%+ Effective for producing high-purity products
Ambeed Data Heating mixture of chloro and fluorinated benzyl derivatives in isopropanol 74% - 96% Varies based on specific reactants used

Alternative Synthesis Approaches

Research has also explored alternative synthetic routes that may offer advantages in terms of yield and purity:

  • Carboxylic Acid Derivatives : Utilizing carboxylic acids as starting materials can provide an efficient pathway to synthesize amines through reductive amination processes.

  • Use of Microwave-Assisted Synthesis : Employing microwave irradiation to accelerate reactions has shown promise for improving yields and reducing reaction times when synthesizing complex amines.

Yield and Purity Considerations

The choice of preparation method significantly impacts both yield and purity:

  • Methods utilizing phase transfer catalysts often achieve higher yields due to improved reaction kinetics.

  • Reactions conducted under microwave conditions tend to produce purer products more rapidly compared to traditional heating methods.

Environmental and Economic Factors

Sustainability and cost-effectiveness are crucial in industrial applications:

  • Solvent choice (e.g., isopropanol vs. DMF) affects both environmental impact and cost; greener solvents are preferred where possible.

  • The use of catalysts can reduce the amount of raw materials required, thus lowering overall costs.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the ethanol group to an alkane.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated products or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the halogens.

Scientific Research Applications

2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

  • Halogen Effects: The target compound’s 3-Cl-2-F substitution may confer greater metabolic stability compared to mono-halogenated analogs like 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol .
  • Bulk vs.
  • Synthetic Complexity : The trifluoromethyl group in ’s compound requires specialized fluorination reagents, whereas the target compound’s Cl/F substituents can be introduced via conventional halogenation .

Pharmacological and Physicochemical Properties

Solubility and LogP
  • Target Compound: Predicted logP ~2.1 (Cl/F substituents increase hydrophobicity relative to non-halogenated analogs).
  • Trifluoromethyl Analog () : Higher logP (~2.8) due to the strong lipophilicity of CF₃, reducing aqueous solubility.
  • 3-Fluorobenzyl Derivative () : Lower logP (~1.9) owing to fewer halogens, improving solubility but possibly reducing membrane permeability .

Biological Activity

2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol is a synthetic organic compound with the molecular formula C₁₂H₁₇ClFNO and a molecular weight of 245.72 g/mol. Its structure includes a chlorinated and fluorinated benzyl group, an isopropyl amine, and an ethanol moiety, which contribute to its potential biological activity. This compound has garnered interest for its possible interactions with various biomolecules, suggesting therapeutic applications.

Research indicates that 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol may interact with specific enzymes or receptors, influencing their activities and triggering various biochemical pathways. The exact mechanisms remain under investigation, but preliminary studies suggest that these interactions could lead to significant pharmacological effects.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol differentiates it from structurally similar compounds. For instance, compounds with similar benzyl substitutions but without the fluorine or chlorine substitutions may exhibit different biological activities. This highlights the importance of the halogen substitutions in modulating the compound's reactivity and biological profile.

Compound NameMolecular FormulaBiological Activity
2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanolC₁₂H₁₇ClFNOPotential enzyme/receptor interactions
Similar Compound AC₁₂H₁₇NOModerate receptor binding
Similar Compound BC₁₂H₁₇BrNOLow enzyme inhibition

Case Studies

  • Therapeutic Potential : Early studies have suggested that 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol may serve as a lead compound in developing new therapeutic agents aimed at treating conditions related to enzyme dysfunctions or receptor malfunctions.
  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit certain enzymatic activities, leading to altered metabolic pathways in cell cultures. These findings warrant further exploration into its potential as a drug candidate.
  • Animal Models : Preliminary animal studies are being conducted to evaluate the efficacy and safety profile of 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol in vivo. Results from these studies are expected to provide insights into dosage optimization and therapeutic windows.

The synthesis of 2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol typically involves several chemical reactions that can be optimized for high purity and yield. Techniques such as continuous flow systems or automated reactors are often employed for industrial-scale production.

Synthesis Pathway

  • Starting Materials : The synthesis begins with commercially available precursors that undergo halogenation and amination reactions.
  • Reaction Conditions : Specific temperature and solvent conditions are crucial for optimizing yield and purity.
  • Boiling Point : Approximately 275 °C
  • Density : Approximately 1.1 g/cm³
  • LogP : 2.31 (indicating moderate lipophilicity)

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